N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that falls under the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This compound is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved papers, THIQs in general are known to undergo various chemical reactions. For instance, a simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multicomponent reaction .Scientific Research Applications
Multicomponent Synthesis
A multicomponent reaction involving tetrahydroisoquinoline and other components has been described for synthesizing diverse carboxamides, highlighting a method for expanding chemical libraries potentially applicable to various research fields, including medicinal chemistry. This approach underscores the synthetic versatility of tetrahydroisoquinoline derivatives for generating complex molecules (Ghosh et al., 2019).
Antipsychotic Agent Development
Investigations into heterocyclic carboxamides, including tetrahydroisoquinoline analogs, have revealed their potential as antipsychotic agents through in vitro binding studies and in vivo evaluations. This research domain exemplifies the therapeutic implications of modifying the tetrahydroisoquinoline scaffold for enhanced receptor affinity and selectivity (Norman et al., 1996).
Carboxamides in Cancer Research
Carboxamide derivatives of tetrahydroisoquinoline have shown significant cytotoxic activity against cancer cell lines, indicating their potential in cancer chemotherapy. The structure-activity relationship studies of these compounds provide insights into optimizing pharmacological profiles for anticancer efficacy (Bu et al., 2001).
Glycine Site Antagonists on NMDA Receptors
Tetrahydroquinoline derivatives have been evaluated as antagonists of the glycine site on NMDA receptors, offering a novel approach to modulating neurotransmitter systems for potential therapeutic applications in neurological disorders. This research avenue illustrates the neuropharmacological relevance of tetrahydroisoquinoline-based compounds (Carling et al., 1992).
PET Radiotracer Development
The design of arylamide hybrids of tetrahydroisoquinoline for σ2 receptor ligand development underscores the utility of this chemical framework in creating diagnostic tools for tumor imaging via positron emission tomography (PET), highlighting the intersection of chemistry and medical imaging technologies (Abate et al., 2011).
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-19(23)22-8-7-13-3-5-16(9-15(13)11-22)21-20(24)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPSSIXYGGAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.